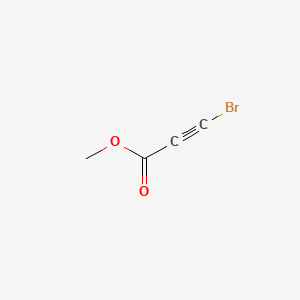

Methyl 3-bromopropiolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromoprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITMUHRRCBFULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303911 | |

| Record name | methyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23680-40-2 | |

| Record name | Methyl bromopropylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromoprop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Identification and Physicochemical Properties

An In-depth Technical Guide to Methyl 3-bromopropionate

Senior Application Scientist's Foreword: In the dynamic landscape of chemical synthesis and drug discovery, the utility of a reagent is often defined by its versatility and reliability. Methyl 3-bromopropionate, while seemingly a simple halogenated ester, stands as a cornerstone building block for the construction of complex molecular architectures. This guide is crafted for the discerning researcher and drug development professional, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind its synthetic applications. We will explore not just the "what" but the "why" of its reactivity, handling, and pivotal role in advancing chemical innovation. It is important to note that while the topic requested was "Methyl 3-bromopropiolate," the overwhelming body of scientific literature and chemical database information points to the widely used and commercially available "Methyl 3-bromopropionate." This guide will focus on the latter, assuming a common typographical error.

Methyl 3-bromopropionate is a colorless to slightly yellow liquid, recognized by its CAS number 3395-91-3 .[1][2][3] It is a bifunctional molecule, featuring both a reactive carbon-bromine bond and an ester group, which makes it a valuable intermediate in a multitude of organic syntheses.[4][5][6] Its structure allows it to act as a versatile precursor for introducing a three-carbon chain with a terminal ester functionality.

Table 1: Physicochemical Properties of Methyl 3-bromopropionate

| Property | Value | Source(s) |

| CAS Number | 3395-91-3 | [1][2][3][7][8] |

| Molecular Formula | C₄H₇BrO₂ | [1][2] |

| Molecular Weight | 167.00 g/mol | [1][2][3] |

| Appearance | Colorless to very slightly yellow liquid | [1][7][8] |

| Boiling Point | 64-66 °C at 18 mmHg | [1][9] |

| Density | 1.53 g/mL at 25 °C | [5][9] |

| Refractive Index (n20/D) | 1.458 | [5][10] |

| Flash Point | 75 °C (167 °F) - closed cup | [5][10] |

| Synonyms | Methyl β-bromopropionate, 3-Bromopropionic acid methyl ester | [5][7][8] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of Methyl 3-bromopropionate is well-established, with the most common routes involving the addition of hydrogen bromide to methyl acrylate or the esterification of 3-bromopropionic acid. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Synthesis via Hydrobromination of Methyl Acrylate

This is a widely used industrial and laboratory method, prized for its atom economy and directness. The reaction proceeds via an anti-Markovnikov addition of HBr to the electron-deficient alkene of the acrylate.

Experimental Protocol:

-

Preparation: A solution of methyl acrylate (3 moles) in anhydrous ether (500 ml) is placed in a round-bottomed flask equipped with a gas inlet tube and a drying tube.[11]

-

Reaction Initiation: The flask is cooled in an ice bath.[11]

-

HBr Addition: Gaseous hydrogen bromide (245 g, 3 moles) is bubbled through the solution. The addition should be controlled to manage the exothermic reaction.[11]

-

Work-up: The reaction mixture is washed with a 7% sodium sulfate solution to remove any unreacted HBr and other aqueous impurities.[11]

-

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[11]

-

Purification: The crude ester can be purified by vacuum distillation to afford Methyl 3-bromopropionate in high yield.[11]

Caption: Workflow for the synthesis of Methyl 3-bromopropionate.

Synthesis via Esterification of 3-Bromopropionic Acid

Another classical approach involves the Fischer esterification of 3-bromopropionic acid with methanol, typically in the presence of a strong acid catalyst like sulfuric acid.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 3-bromopropionate stems from the electrophilic nature of the carbon atom bonded to the bromine. This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2) . The bromine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles.

This reactivity is harnessed to introduce the -CH₂CH₂COOCH₃ fragment into various molecules, a common strategy in the synthesis of pharmaceuticals and other complex organic compounds.[4][6]

Caption: General Sₙ2 reaction of Methyl 3-bromopropionate.

Key Applications in Organic Synthesis:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[4]

-

Agrochemicals: This compound is also utilized in the formulation of crop protection agents.[6]

-

Complex Molecule Synthesis: It has been specifically used in the laboratory synthesis of spiroanellated γ-lactones, pinacols, and other complex heterocyclic systems.[5][9][10]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of Methyl 3-bromopropionate is paramount for laboratory safety. It is classified as a combustible liquid and is harmful if swallowed.[7][12] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[12][13]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][10][12] |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [7][10][12] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or under a chemical fume hood. | [14][15] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep container tightly closed. | [12][14][15] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice/attention. | [7][12] |

| First Aid (Skin) | Wash with plenty of soap and water.[7] | |

| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7] Do NOT induce vomiting.[12] |

Conclusion

Methyl 3-bromopropionate is more than just a simple alkyl halide; it is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, coupled with its commercial availability, ensures its continued use in the synthesis of a vast array of valuable compounds, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- 1. store.p212121.com [store.p212121.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 3-bromopropionate 97 3395-91-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 3395-91-3,Methyl 3-bromopropionate | lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 3-Bromopropionate | 3395-91-3 | TCI AMERICA [tcichemicals.com]

- 8. Methyl 3-Bromopropionate | 3395-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 10. 3-ブロモプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Methyl 3-bromopropionate - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. Methyl 3-bromopropionate(3395-91-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 3-Bromopropiolate for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Methyl 3-bromopropiolate (also known as methyl 3-bromopropynoate) is a highly reactive and versatile trifunctional reagent that has garnered significant attention for its utility in constructing diverse chemical scaffolds. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to unlock its full potential in the laboratory.

Core Chemical and Physical Properties

This compound is a C4 compound featuring a methyl ester, an alkyne, and a bromo-substituent. This unique combination of functional groups dictates its reactivity profile, making it a valuable synthon in organic chemistry.

Structural and Identification Data

| Identifier | Value |

| IUPAC Name | Methyl 3-bromoprop-2-ynoate |

| Synonyms | This compound, 3-Bromo methyl propiolate |

| CAS Number | 23680-40-2[1][2][3][4][5] |

| Molecular Formula | C₄H₃BrO₂[1][2][3][5] |

| Molecular Weight | 162.97 g/mol [2][3][5] |

| SMILES | COC(=O)C#CBr[1] |

| InChI | InChI=1/C4H3BrO2/c1-7-4(6)2-3-5/h1H3[1] |

Physicochemical Properties

The physical properties of this compound are critical for its handling and use in reactions. It is typically encountered as a colorless to pale yellow liquid.[1][2]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid/solid | [2][3] |

| Boiling Point | 40-45 °C at 5 Torr; 150.2 °C at 760 mmHg | [2][3] |

| Density | 1.723 g/cm³ (Predicted) | [2][3] |

| Flash Point | 44.6 °C | [2] |

| Melting Point | ~20 °C | [2] |

| Storage | Store in freezer (-20°C), sealed in a dry environment | [3] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of high-purity this compound is crucial for its application. A well-established and reproducible method involves the silver-catalyzed bromination of methyl propiolate.

Causality of Reagent Choice:

-

Methyl Propiolate: The starting material providing the core C3-ester backbone.

-

N-Bromosuccinimide (NBS): A convenient and effective electrophilic bromine source. It is preferred over elemental bromine for its solid nature and milder reaction conditions, which minimize side reactions.

-

Silver Nitrate (AgNO₃): Acts as a catalyst. The silver(I) ion coordinates to the alkyne, activating it towards electrophilic attack by the bromine from NBS. This catalysis is key to achieving high efficiency and regioselectivity.

-

Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction while being relatively inert under the reaction conditions.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[6]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl propiolate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in anhydrous acetone.

-

Catalyst Addition: Add silver nitrate (0.1 eq) to the solution in a single portion.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, remove the acetone under reduced pressure at a bath temperature below 25 °C. This will result in a slurry.

-

Purification: Wash the resulting slurry with hexane and filter to remove the solid byproducts. Concentrate the filtrate under vacuum to yield the crude product.

-

Final Distillation: Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg) to afford methyl 3-bromopropynoate as a pale yellow oil.[6]

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the electrophilic alkyne, the labile C-Br bond, and the ester moiety. This allows for its participation in a wide range of transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The Sonogashira Coupling

The bromoalkyne functionality makes this compound an excellent substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the alkyne of this compound and a terminal alkyne, offering a powerful method for the synthesis of unsymmetrical diynes.

Mechanism Insight: The reaction typically involves two catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. Copper-free protocols have also been developed to avoid issues related to diyne byproduct formation.[7]

Caption: Simplified Sonogashira cross-coupling mechanism.

This reaction is instrumental in synthesizing complex frameworks found in pharmaceuticals and organic materials.[8][9]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing effects of the ester and bromo groups, makes it an excellent dipolarophile and dienophile in cycloaddition reactions.

This class of reactions involves the concerted [4π + 2π] cycloaddition of a 1,3-dipole (a four-electron π-system) with a dipolarophile (a two-electron π-system), such as the alkyne in this compound, to form a five-membered heterocyclic ring.[10][11][12] This is a powerful method for the rapid construction of heterocycles, which are prevalent scaffolds in drug molecules.

Example Application: The reaction of this compound with azides would lead to the formation of triazoles, while reaction with nitrile oxides would yield isoxazoles. These reactions are often highly regioselective and stereoselective.

In a [4+2] Diels-Alder cycloaddition, this compound can act as a potent dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is facilitated by the electron-withdrawing groups on the alkyne, which lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), leading to a smaller HOMO-LUMO gap with the diene and thus a faster reaction rate.[13]

Role in Drug Development and Medicinal Chemistry

While specific examples naming this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its utility is evident from its role as a versatile building block. The functionalities it can introduce are common in bioactive molecules. One source suggests it acts as an acetylcholine esterase inhibitor, a property similar to that of curare, indicating potential for direct biological activity, though this claim requires further validation from primary scientific literature.[1]

The primary value of this compound in drug development lies in its ability to serve as a precursor for more complex structures through the reactions described above. For instance, the synthesis of substituted alkynes via Sonogashira coupling is a key step in the preparation of many kinase inhibitors and other targeted therapies. The heterocycles formed from cycloaddition reactions are core structures in a vast array of pharmaceuticals, including antivirals, antibiotics, and CNS-acting agents.

Safety, Handling, and Spectroscopic Data

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate precautions.

-

Hazards: It is toxic if inhaled and causes skin and serious eye irritation.[3]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a freezer at -20°C, under a dry, inert atmosphere to prevent degradation.[3] It is sensitive to moisture and light.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Spectroscopic Characterization

Authenticating the structure and purity of this compound is essential. Below are the expected characteristic spectroscopic signatures.

-

¹H NMR: A single sharp peak is expected for the methyl ester protons (-OCH₃), typically appearing around 3.8 ppm.

-

¹³C NMR: Three distinct signals are expected: one for the methyl carbon (~53 ppm), one for the carbonyl carbon (~152 ppm), and two for the sp-hybridized alkyne carbons. The carbon attached to the bromine will be at a higher field (lower ppm value) compared to the one adjacent to the carbonyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

C≡C Stretch: A weak to medium absorption in the 2200-2260 cm⁻¹ region.

-

C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 600 cm⁻¹.

-

Conclusion

This compound is a potent and versatile chemical intermediate whose value in advanced organic synthesis is defined by its trifunctional nature. Its capacity to readily participate in crucial C-C and C-heteroatom bond-forming reactions, such as Sonogashira couplings and various cycloadditions, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety measures are essential for leveraging this reagent to its full potential in the discovery and development of novel pharmaceuticals and other complex chemical entities.

References

- 1. CAS 23680-40-2: methyl 3-bromoprop-2-ynoate | CymitQuimica [cymitquimica.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. Methyl-3-bromopropiolate | 23680-40-2 [amp.chemicalbook.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 12. chesci.com [chesci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Methyl 3-Bromopropiolate: A Comprehensive Technical Guide for Advanced Organic Synthesis

For the modern researcher in pharmaceutical development and complex organic synthesis, the strategic selection of building blocks is paramount. Methyl 3-bromopropiolate stands out as a highly versatile and reactive intermediate, offering a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of its chemical properties, safe handling protocols, and practical applications, grounded in established scientific principles and field-proven insights.

Core Molecular and Physical Properties

This compound, with the chemical formula C₄H₃BrO₂, is a halogenated alkyne ester. Its unique structure, combining a reactive carbon-carbon triple bond with a bromine atom, makes it a potent reagent in various transformations. The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 163.97 g/mol | N/A |

| CAS Number | 925-53-1 | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 65-67 °C at 15 mmHg | N/A |

| Density | 1.635 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.493 | N/A |

Strategic Applications in Synthesis

The utility of this compound spans a wide range of synthetic applications, primarily driven by its electrophilic nature and the presence of multiple reactive sites. It is a cornerstone intermediate in the construction of complex heterocyclic systems and for the introduction of the propiolate moiety into larger molecules.[1][2][3] Its significance is particularly pronounced in:

-

Pharmaceutical Development: As a vital intermediate, it contributes to the synthesis of novel drug candidates.[1][3][4] Its structure is a precursor to frameworks found in anti-inflammatory and analgesic agents.[1]

-

Agrochemicals: The compound is utilized in the formulation of next-generation pesticides and herbicides, contributing to enhanced crop protection.[1][3]

-

Specialty Chemicals and Polymers: It serves in the production of specialty polymers, where it can be used to modify material properties such as flexibility and durability.[1]

-

Complex Molecule Synthesis: It is a key building block for creating spiroanellated γ-lactones and other intricate organic molecules with potential applications in medicinal chemistry.[2][5]

The enhanced reactivity, due to the bromine atom, facilitates efficient nucleophilic substitution reactions, which are pivotal for constructing complex molecular structures.[3]

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from methyl propiolate. This method relies on an electrophilic bromination reaction using N-bromosuccinimide (NBS) with a silver nitrate catalyst.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the bromine source for its ability to provide a low concentration of electrophilic bromine, which is crucial for selective addition to the alkyne without significant side reactions.

-

Silver Nitrate (AgNO₃): Silver nitrate acts as a catalyst to activate the NBS, facilitating the generation of the bromonium ion intermediate required for the reaction with the alkyne.

-

Acetone: Acetone is selected as the solvent due to its ability to dissolve both the starting materials and the catalyst, and its relatively low boiling point allows for easy removal post-reaction.

-

Reduced Pressure Distillation: This purification technique is essential to isolate the product, which has a relatively high boiling point, while preventing thermal decomposition.

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, combine methyl propiolate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in acetone.[5]

-

Catalyst Addition: Add silver nitrate (0.1 eq) to the solution in a single portion.[5]

-

Reaction Execution: Stir the reaction mixture at room temperature for approximately 6 hours under a nitrogen atmosphere.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the acetone via rotary evaporation at a bath temperature of 25 °C.[5] This will result in a slurry.

-

Extraction: Wash the resulting slurry with hexane (2 x volume of initial acetone) and filter to remove the solid byproducts.[5]

-

Purification: Concentrate the filtrate under vacuum. Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg), using a receiver cooled with a dry ice/acetone bath to collect the pure this compound.[5]

Diagram 1: Synthetic Pathway of this compound

Caption: Synthesis of this compound from Methyl Propiolate.

Safety, Handling, and Storage

This compound is a combustible liquid and is harmful if swallowed.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7] Therefore, stringent safety protocols are mandatory.

Table 2: Hazard and Safety Information

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Oral Toxicity | Warning (H302) | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[6][8] |

| Skin Irritation | Warning (H315) | Wear protective gloves. If on skin, wash with plenty of soap and water.[6] |

| Eye Irritation | Warning (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] |

| Respiratory Irritation | Warning (H335) | Avoid breathing vapors. Use only in a well-ventilated area.[6] |

| Flammability | Combustible Liquid (H227) | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6] |

Handling: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[6][7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][9] Keep away from sources of ignition.[6][7][9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Diagram 2: Laboratory Safety Workflow for Handling this compound

Caption: Recommended safety workflow for handling this compound.

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for verifying its purity and confirming its structure. Key spectroscopic data includes:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the methyl ester protons and the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡C triple bond, the C=O carbonyl stretch of the ester, and the C-Br bond.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Researchers can find reference spectra in various chemical databases to compare with their experimental data.[11][12][13]

Conclusion

This compound is a powerful and versatile reagent for the advanced organic chemist. Its unique reactivity profile enables the synthesis of a wide range of valuable compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development. This guide serves as a foundational resource to empower scientists in leveraging this important chemical intermediate for their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 3395-91-3,Methyl 3-bromopropionate | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 6. Methyl 3-bromopropionate - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 3-Bromopropionate | 3395-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Methyl 3-bromopropionate(3395-91-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 3-bromopropanoate | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-bromopropionate(3395-91-3) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Methyl 3-Bromopropionate

Note to the reader: This technical guide focuses on Methyl 3-bromopropionate, as requested. It is important to distinguish this compound from Methyl 3-bromopropiolate, which contains a carbon-carbon triple bond and possesses different chemical properties and reactivity. The prevalence of data and applications strongly suggests that Methyl 3-bromopropionate is the compound of interest for this technical overview.

Introduction

Methyl 3-bromopropionate is a versatile chemical intermediate widely utilized in the fields of organic synthesis, pharmaceutical development, and agrochemical formulation.[1][2] Its structure, which incorporates both a reactive bromine atom and an ester functional group, makes it a valuable building block for the synthesis of more complex molecules.[3] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the methyl ester can undergo various transformations, allowing for the introduction of diverse functionalities into a target molecule. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of methyl 3-bromopropionate for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of methyl 3-bromopropionate are crucial for its handling, characterization, and use in chemical reactions. These properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H7BrO2 | [4] |

| Molecular Weight | 167.00 g/mol | [4][5] |

| CAS Number | 3395-91-3 | [5][6] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.53 g/mL at 25 °C | [7][8] |

| Boiling Point | 64-66 °C at 18 mmHg | [7][8] |

| Flash Point | 75 °C (167 °F) - closed cup | [7] |

| Refractive Index (n20/D) | 1.458 | [7][8] |

| Solubility | Immiscible in water | [4] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR | Spectra available, characteristic peaks for -OCH3, -CH2Br, and -CH2CO- protons. | [9] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 166. | [10][11] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic C=O and C-Br stretches. | [12][13][14] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | |

| Raman Spectroscopy | Spectra available. | [14] |

Synthesis of Methyl 3-Bromopropionate

Methyl 3-bromopropionate can be synthesized through several methods. The most common and well-documented procedures involve the addition of hydrogen bromide to methyl acrylate or the esterification of 3-bromopropionic acid.

Synthesis via Hydrobromination of Methyl Acrylate

A widely used method for preparing methyl 3-bromopropionate is the direct addition of anhydrous hydrogen bromide to methyl acrylate. This electrophilic addition reaction proceeds with high yield.

-

Preparation of Methyl Acrylate: A 60% solution of methyl acrylate in methanol is washed with a 7% sodium sulfate solution. The separated methyl acrylate layer is then dried over anhydrous sodium sulfate. Hydroquinone is added as a polymerization inhibitor.

-

Reaction Setup: The dried methyl acrylate is dissolved in anhydrous ether and placed in a round-bottomed flask equipped with a gas inlet tube and a drying tube. The flask is cooled in an ice bath.

-

Addition of Hydrogen Bromide: Anhydrous hydrogen bromide gas is passed into the cooled solution. The reaction is exothermic.

-

Reaction Completion and Work-up: After the addition is complete, the flask is allowed to stand at room temperature for approximately 20 hours.

-

Purification: The ether is removed by distillation. The residue is then distilled under reduced pressure to yield pure methyl 3-bromopropionate, which typically distills at 64–66°C/18 mmHg. The yield for this procedure is reported to be in the range of 80-84%.

Caption: Workflow for the synthesis of Methyl 3-Bromopropionate.

Applications in Drug Development and Organic Synthesis

Methyl 3-bromopropionate is a key building block in the synthesis of a variety of organic molecules due to its bifunctional nature.

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs).[3] Its reactivity allows for the introduction of a three-carbon chain with a terminal ester functionality, a common structural motif in drug molecules. It is particularly used in the development of anti-inflammatory and analgesic drugs.[1]

-

Nucleophilic Substitution: The carbon-bromine bond is susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. This is a cornerstone of its utility in creating diverse molecular scaffolds.[3]

-

Synthesis of Complex Molecules: It has been utilized in the synthesis of spiroanellated γ-lactones, pinacols, and other complex heterocyclic systems.[5][7][15] These structures are of significant interest in medicinal chemistry for their potential biological activities.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is also used in the formulation of pesticides and herbicides.[2]

As methyl 3-bromopropionate is a synthetic building block, it is not typically involved in direct modulation of signaling pathways. Instead, it is a precursor to larger, more complex molecules that may have biological activity.

Safety and Handling

Methyl 3-bromopropionate is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H227 | Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |

| H315 | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. |

| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| H335 | May cause respiratory irritation | Avoid breathing vapor. Use only outdoors or in a well-ventilated area. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. store.p212121.com [store.p212121.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 3-bromopropionate, 97% | Fisher Scientific [fishersci.ca]

- 5. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 3-bromopropionate- 3395-91-3 [ganeshremedies.com]

- 7. 3-ブロモプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Methyl 3-bromopropionate(3395-91-3) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl 3-bromopropionate(3395-91-3) MS spectrum [chemicalbook.com]

- 11. Propanoic acid, 3-bromo-, methyl ester [webbook.nist.gov]

- 12. Methyl 3-bromopropionate(3395-91-3) IR Spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Methyl 3-bromopropanoate | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

Methyl 3-bromopropiolate synthesis from methyl propiolate

An In-depth Technical Guide to the Synthesis of Methyl 3-bromopropiolate from Methyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from methyl propiolate. This transformation is a key step in the synthesis of various functionalized organic molecules and is of significant interest to researchers in drug development and materials science. This document details the underlying reaction mechanism, provides a summary of reaction parameters from various sources, and presents a detailed experimental protocol.

Reaction Overview and Mechanism

The synthesis of this compound from methyl propiolate is an electrophilic bromination reaction of a terminal alkyne. The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a silver salt, such as silver nitrate (AgNO₃), as a catalyst.[1][2] The role of the silver(I) ion is to act as a Lewis acid, coordinating to the alkyne and increasing its susceptibility to electrophilic attack.[3]

The reaction proceeds via the formation of a silver acetylide intermediate, which then reacts with NBS to yield the desired bromoalkyne and a silver halide precipitate. Acetone is a commonly used solvent for this transformation.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound as reported in the cited literature.

Table 1: Reactant and Reagent Stoichiometry

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio (relative to Methyl Propiolate) | Reference |

| Methyl Propiolate | C₄H₄O₂ | 84.07 | 1.0 | [1] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 - 1.2 | |

| Silver Nitrate (AgNO₃) | AgNO₃ | 169.87 | 0.1 | [4] |

Table 2: Reaction Conditions and Yields

| Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Acetone | Room Temperature | 2 - 6 | 88 - 97 | [1][4] |

Experimental Protocols

Two detailed experimental protocols are provided below, based on established literature procedures.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Methyl propiolate (4.0 g, 47.6 mmol)

-

N-Bromosuccinimide (NBS) (9.8 g, 55 mmol)

-

Silver nitrate (AgNO₃) (0.8 g, 4.7 mmol)

-

Acetone (100 mL)

-

Celite

Procedure:

-

To a 250-mL round-bottomed flask equipped with a magnetic stirrer, add acetone (100 mL) and methyl propiolate (4.0 g, 47.6 mmol).

-

Stir the solution at room temperature and add silver nitrate (0.8 g, 4.7 mmol).

-

After 5 minutes, add N-bromosuccinimide (9.8 g, 55 mmol) in one portion.

-

Continue stirring the reaction mixture at room temperature for 2 hours. A grayish precipitate will form.

-

Filter the reaction mixture through a pad of Celite and rinse the filter cake with acetone (30–50 mL).

-

Carefully remove the acetone from the filtrate by rotary evaporation at approximately 20°C under reduced pressure (≈20 mm).

-

Purify the resulting oily residue by bulb-to-bulb distillation at room temperature under high vacuum (≈0.1 mm) to afford this compound as a colorless liquid (7.0–7.5 g, 90–97% yield).

Protocol 2: Larger Scale Synthesis

This protocol is adapted from a procedure found on ChemicalBook.[4]

Materials:

-

Methyl propiolate (52 mL, 0.583 mol)

-

Recrystallized N-Bromosuccinimide (NBS) (120 g, 0.674 mol)

-

Silver nitrate (AgNO₃) (9.9 g, 0.0583 mol)

-

Acetone (1700 mL)

-

Hexane

Procedure:

-

In a suitable reaction vessel under a nitrogen atmosphere, combine methyl propiolate (52 mL, 0.583 mol) and recrystallized N-bromosuccinimide (120 g, 0.674 mol) in acetone (1700 mL).

-

Add pure silver nitrate (9.9 g, 0.0583 mol) to the solution in a single portion.

-

Stir the reaction mixture at room temperature for 6 hours.

-

After the reaction is complete, remove the acetone under reduced pressure (bath temperature 25°C) to obtain a gray slurry.

-

Wash the slurry with hexane (2 x 200 mL) and filter to remove the gray solid.

-

Concentrate the filtrate under vacuum to yield the crude product as a pale yellow oil (95 g).

-

Purify the crude product by short path distillation under reduced pressure (65°C, ca. 25 mmHg) with the receiver cooled in a dry ice/acetone bath to give this compound as a pale yellow oil (83.7 g, 88% yield).

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Methyl propiolate and its bromo derivatives are lachrymators and should be handled in a well-ventilated fume hood.[1]

-

Distillation of bromopropiolates should be conducted behind a safety shield.[1]

-

N-bromosuccinimide is a source of bromine and should be handled with care. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[5] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[5]

-

Reactions involving NBS can be exothermic, and appropriate precautions should be taken, especially on a larger scale.[5]

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-Bromopropynoate

Abstract

Methyl 3-bromopropynoate is a highly reactive and versatile building block in modern organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the principal synthetic methodology for this valuable reagent, focusing on the silver-catalyzed bromination of methyl propiolate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, discuss critical safety considerations, and explore the compound's applications, thereby offering researchers, scientists, and drug development professionals a thorough resource for its preparation and use.

Introduction: The Significance of Methyl 3-Bromopropynoate

In the landscape of synthetic chemistry, the strategic incorporation of functionalized alkynes is a cornerstone of molecular design. Methyl 3-bromopropynoate (CAS No. 23680-40-2), an activated bromoalkyne, serves as a potent trifunctional reagent. Its structure comprises an electron-deficient triple bond, a labile bromine atom, and an ester moiety, rendering it an exceptional substrate for a variety of transformations.

The primary value of methyl 3-bromopropynoate lies in its role as a precursor to substituted propargyl systems and as a partner in cycloaddition reactions. The bromoalkyne functionality is particularly sought after for [3+2] cycloaddition reactions with azides (Azide-Alkyne Cycloaddition) to form highly substituted triazoles, a scaffold of immense importance in medicinal chemistry.[1][2] Furthermore, the bromine atom can be displaced or participate in cross-coupling reactions, allowing for further molecular elaboration. This guide aims to equip the practicing chemist with the knowledge to reliably synthesize and handle this powerful synthetic intermediate.

The Premier Synthetic Route: Silver-Catalyzed Bromination of Methyl Propiolate

The most reliable and high-yielding synthesis of methyl 3-bromopropynoate proceeds via the direct bromination of the terminal alkyne of methyl propiolate. This reaction is efficiently carried out using N-bromosuccinimide (NBS) as the bromine source, with a catalytic quantity of silver nitrate (AgNO₃) being crucial for the reaction's success. This method, detailed in Organic Syntheses, is lauded for its operational simplicity and consistent results.[3]

The Underlying Mechanism: Activating the Alkyne

The direct bromination of a terminal alkyne with NBS alone is typically sluggish. The key to this transformation is the "alkynophilicity" of the silver(I) ion.[4] The mechanism, while not definitively elucidated in all contexts, is understood to proceed through the following key steps:

-

π-Complex Formation: The silver(I) ion coordinates to the π-system of the methyl propiolate alkyne, forming a silver-alkyne π-complex. This coordination polarizes the alkyne, making the terminal carbon more susceptible to nucleophilic attack and the acetylenic proton more acidic.

-

Formation of Silver Acetylide: The increased acidity of the terminal proton allows for its abstraction, likely facilitated by a weak base in the medium, leading to the formation of a silver acetylide intermediate.

-

Electrophilic Bromination: N-Bromosuccinimide serves as the electrophilic bromine source. The silver acetylide, a potent nucleophile, attacks the bromine atom of NBS. This step is the core C-Br bond-forming event.

-

Catalyst Regeneration: The reaction regenerates the silver catalyst, which can then participate in another cycle. The succinimide anion is liberated and eventually protonated during workup.

The catalytic use of silver nitrate is critical; it activates the terminal alkyne, directing the regioselective bromination to the terminal position and preventing side reactions.[5]

Reaction Mechanism Overview

Caption: Catalytic cycle for the silver-mediated bromination of methyl propiolate.

Experimental Protocol: A Validated Procedure

The following protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[3]

Reagent and Equipment Data

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Methyl Propiolate | 922-67-8 | 84.07 | 4.0 g | 47.6 | Starting material. Lachrymator. |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.8 g | 55.0 | Brominating agent. |

| Silver Nitrate (AgNO₃) | 7761-88-8 | 169.87 | 0.8 g | 4.7 | Catalyst. Light-sensitive. |

| Acetone | 67-64-1 | 58.08 | 100 mL | - | Anhydrous grade recommended. |

| Celite® | 61790-53-2 | - | Pad | - | Filtration aid. |

Step-by-Step Methodology

-

Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, charge the flask with acetone (100 mL) and methyl propiolate (4.0 g, 47.6 mmol).

-

Catalyst Addition: To the stirred solution at room temperature, add silver nitrate (0.8 g, 4.7 mmol). Stir for 5 minutes.

-

Brominating Agent Addition: Add N-bromosuccinimide (9.8 g, 55 mmol) to the mixture in a single portion. The initially homogeneous solution will become cloudy, and a grayish precipitate (silver succinimide and silver bromide) will form.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid precipitates. Rinse the filter cake with a small amount of acetone (30–50 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and carefully remove the acetone using a rotary evaporator. It is crucial to maintain a low bath temperature (ca. 20°C) and moderate vacuum (ca. 20 mmHg) as the product is volatile.

-

Purification: Distillation: The resulting oily residue is purified by bulb-to-bulb distillation at room temperature under high vacuum (ca. 0.1 mmHg). This will afford methyl 3-bromopropynoate as a colorless liquid (yields typically range from 90–97%).[3] The product solidifies upon cooling (mp ≈ 20°C).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of methyl 3-bromopropynoate.

Safety and Handling: A Self-Validating System

Trustworthiness in chemical synthesis is rooted in safety. The reagents and the product of this synthesis demand careful handling. A thorough risk assessment should be conducted before commencing any work.[6][7]

-

Methyl 3-Bromopropynoate (Product): This compound is a potent lachrymator and must be handled in a well-ventilated chemical fume hood at all times.[3] Skin and eye contact should be strictly avoided through the use of appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Due to its volatility, distillation should be performed behind a safety shield.[3] Hazard statements for this compound include H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage).[8][9]

-

Methyl Propiolate (Starting Material): Also a lachrymator and should be handled with the same precautions as the product.[3]

-

N-Bromosuccinimide (NBS): An irritant and a source of bromine. Avoid inhalation of dust and contact with skin.

-

Silver Nitrate: An oxidizing agent and can cause stains on skin and clothing. It is also light-sensitive and should be stored accordingly.

-

Acetone: A highly flammable solvent. Ensure all operations are performed away from ignition sources.

Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated organic waste streams should be segregated.

Characterization of the Final Product

Confirmation of the product's identity and purity is essential. The following are the expected spectroscopic characteristics for methyl 3-bromopropynoate.

-

¹H NMR (Proton NMR): The spectrum is expected to be very simple, showing a single sharp peak for the methyl ester protons (-OCH₃). This singlet would likely appear in the region of 3.7-3.9 ppm, characteristic of methyl esters.[10][11]

-

¹³C NMR (Carbon NMR): The spectrum should display four distinct signals:

-

A signal for the methyl carbon (-OCH₃) around 52-55 ppm.

-

Two signals for the acetylenic carbons (C≡C). The carbon bearing the bromine will be significantly downfield shifted.

-

A signal for the carbonyl carbon (C=O) of the ester, typically in the range of 150-160 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected to include:

-

A sharp, strong absorption around 2200-2250 cm⁻¹ corresponding to the C≡C triple bond stretch.

-

A strong carbonyl (C=O) stretch from the ester group, typically around 1720-1740 cm⁻¹.

-

C-O stretching bands in the fingerprint region (1100-1300 cm⁻¹).

-

Alternative Synthetic Pathways

While the silver-catalyzed bromination of methyl propiolate is the preferred method, it is valuable for a researcher to be aware of alternative routes. One notable alternative involves a two-step process:

-

Bromination of Propiolic Acid: Propiolic acid can be brominated using aqueous potassium hypobromite to yield 3-bromopropiolic acid. However, this reaction can be challenging to control and may give inconsistent results.[3]

-

Esterification: The resulting 3-bromopropiolic acid can then be esterified with methanol, typically under acidic catalysis (e.g., sulfuric acid), to yield the desired methyl 3-bromopropynoate. This esterification can be slow, sometimes requiring extended reaction times.[3]

This alternative is generally less efficient and more cumbersome than the direct, one-pot silver-catalyzed method, but it remains a viable option depending on starting material availability.

Applications in Drug Discovery and Development

The synthetic utility of methyl 3-bromopropynoate makes it a valuable tool for drug development professionals. Its primary application is in the synthesis of complex heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[12][13][14]

-

[3+2] Cycloaddition Reactions: As an activated alkyne, it readily participates in 1,3-dipolar cycloadditions. For instance, its reaction with organic azides provides a direct route to 1,2,3-triazole rings, which are known to be bioisosteres for amides and other functional groups, enhancing metabolic stability and binding interactions of drug candidates.[15]

-

Synthesis of Substituted Heterocycles: The bromoalkyne moiety can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Suzuki) or displacement reactions, allowing for the introduction of diverse substituents. This enables the rapid generation of libraries of complex molecules for screening in drug discovery programs. Gold-catalyzed cycloisomerization of related 1-bromoalkynes has been shown to produce valuable heterospirocycles, which are increasingly important scaffolds in medicinal chemistry.[8][16]

The ability to efficiently synthesize methyl 3-bromopropynoate is, therefore, a key enabling step in the exploration of novel chemical space for the discovery of new therapeutic agents.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of methyl 3-bromopropynoate, a key intermediate for advanced organic synthesis. By understanding the reaction mechanism, adhering to the validated experimental protocol, and prioritizing safety, researchers can confidently prepare this valuable compound. Its demonstrated utility in the construction of complex heterocyclic systems underscores its importance for professionals in the pharmaceutical and chemical industries. The presented methodology, grounded in the authoritative literature, provides a trustworthy foundation for the synthesis and application of this versatile chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-bromopropionate(3395-91-3) 1H NMR [m.chemicalbook.com]

- 4. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. DE2619574C3 - Process for the preparation of 3-bromopropionic acid amide - Google Patents [patents.google.com]

- 7. Synthesis of internal alkynes via one-pot palladium-catalyzed and dehydrobromination reactions of 1,1-dibromo-1-alkenes [ouci.dntb.gov.ua]

- 8. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 14. ijisrt.com [ijisrt.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Methyl 3-Bromopropiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and synthesis of methyl 3-bromopropiolate, a valuable reagent in organic synthesis. The document details experimental protocols for its preparation and summarizes its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Synthesis of this compound

A well-established and reliable method for the preparation of this compound is through the bromination of methyl propiolate.[1]

Experimental Protocol:

A solution of methyl propiolate (1.0 equivalent) in acetone is treated with a catalytic amount of silver nitrate (0.1 equivalents). To this stirred solution, N-bromosuccinimide (1.1 equivalents) is added in one portion. The reaction mixture is stirred at room temperature for approximately two hours. Following the reaction, the solid byproducts are removed by filtration. The solvent is then carefully removed under reduced pressure to yield the crude this compound. The final product can be purified by distillation.[1]

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by the presence of a methyl ester group and a disubstituted alkyne.

Table 1: 1H and 13C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | 3.73 | Singlet | -OCH3 |

| 13C | 152.8 | Singlet | C=O (C-1) |

| 72.4 | Singlet | ≡C-COOCH3 (C-2) | |

| 52.9 | Singlet | -OCH3 | |

| 52.8 | Singlet | Br-C≡ (C-3) |

Experimental Protocol (General): 1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz for 1H and 50 MHz for 13C, respectively. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For 13C NMR, broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.[2][3][4][5]

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm-1) | Intensity |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |

| Ester | C=O stretch | 1735 - 1750 | Strong |

| Ester | C-O stretch | 1000 - 1300 | Strong |

| Alkyl Halide | C-Br stretch | 600 - 500 | Medium to Strong |

The presence of the carbon-carbon triple bond is indicated by a weak to medium absorption in the 2100-2260 cm-1 region.[6][7] The ester carbonyl (C=O) stretch is expected to give a strong absorption band in the range of 1735-1750 cm-1.[8][9][10] The C-O single bond stretch of the ester will also show a strong absorption between 1000 and 1300 cm-1.[10]

Experimental Protocol (General): An FT-IR spectrum can be obtained using a Fourier Transform Infrared spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl4) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm-1.[11][12][13][14]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 162/164 | [M]+• | Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for bromine (79Br and 81Br are in an approximate 1:1 ratio). |

| 131/133 | [M - OCH3]+ | Loss of the methoxy group. |

| 83 | [M - Br]+ | Loss of a bromine atom. |

| 59 | [COOCH3]+ | Methylester fragment. |

Due to the presence of one bromine atom, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.[15] Common fragmentation pathways would involve the loss of the methoxy group (-OCH3) or the bromine atom.[16]

Experimental Protocol (General): Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[17][18][19][20][21][22]

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.

Caption: Logical workflow for the synthesis and spectral characterization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. youtube.com [youtube.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. quora.com [quora.com]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

Navigating the Synthesis and Safe Handling of Methyl 3-Bromopropiolate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromopropiolate is a highly reactive and versatile building block in organic synthesis, offering a gateway to a diverse array of complex molecules. Its trifunctional nature, possessing an activated alkyne, a bromoalkyne, and a methyl ester, makes it a valuable reagent in the construction of novel pharmaceutical and agrochemical candidates. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the synthesis, potential hazards, and safe handling procedures for this compound, grounded in established chemical safety principles and insights from related classes of compounds.

Understanding the Compound: Synthesis and Reactivity

This compound is synthesized from methyl propiolate through a bromination reaction. A common laboratory-scale synthesis involves the reaction of methyl propiolate with N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst in an acetone solvent.[1] The reaction is typically stirred at room temperature for several hours.[1]

The presence of the electron-withdrawing ester group and the bromine atom significantly activates the alkyne, making it susceptible to nucleophilic attack and a participant in various coupling reactions. This high reactivity is the very characteristic that makes it a valuable synthetic tool, but it also underscores the need for meticulous handling to prevent unintended reactions.

Hazard Analysis: A Composite of Inferred Risks

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a thorough hazard analysis must be constructed by examining the risks associated with its structural components: bromoalkynes and acetylenic compounds in general.

Key Potential Hazards:

-

Irritant: Based on analogous compounds like methyl 3-bromopropionate, it is prudent to assume that this compound is an irritant to the skin, eyes, and respiratory system.[2][3][4]

-

Toxicity: The compound may be harmful if swallowed or inhaled.[2][4]

-

Instability: Acetylenic compounds, particularly haloalkynes, can be unstable and may decompose, especially with exposure to heat, shock, or certain metals.[5][6] Bromoalkynes are known to be reactive and can undergo various transformations, some of which could be energetic.

-

Formation of Explosive Acetylides: Acetylenic compounds can react with certain metals, such as copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.[5] This is a critical consideration for both the reaction setup and storage.

-

Combustibility: While specific data is unavailable, many organic esters are combustible. The compound should be kept away from open flames and sources of ignition.[2][3]

Hazard Summary Table

| Hazard Class | Potential Effect | Inferred From |

| Acute Toxicity | Harmful if swallowed or inhaled. | Analogy with Methyl 3-bromopropionate[2][4] |

| Skin Corrosion/Irritation | Causes skin irritation. | Analogy with Methyl 3-bromopropionate[2][3][4] |

| Eye Damage/Irritation | Causes serious eye irritation. | Analogy with Methyl 3-bromopropionate[2][3][4] |

| Respiratory Irritation | May cause respiratory tract irritation. | Analogy with Methyl 3-bromopropionate[2][4] |

| Instability | Potential for decomposition. | General reactivity of haloalkynes and acetylenic compounds.[5][6] |

| Reactivity | Formation of explosive acetylides with certain metals. | General reactivity of acetylenic compounds.[5] |

| Flammability | Combustible liquid. | General properties of organic esters.[2][3] |

Personal Protective Equipment (PPE): The First Line of Defense

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the recommended PPE based on the inferred hazards.

PPE Requirements Table

| Body Part | Protection | Specification | Rationale |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles. | Protects against splashes of the corrosive and irritating liquid. |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Provides a barrier against skin contact with the irritating and potentially toxic liquid. |

| Body | Laboratory Coat | Flame-resistant lab coat. | Protects against splashes and potential ignition. |

| Respiratory | Respirator | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful and irritating vapors. |

Safe Handling and Experimental Protocols

Adherence to meticulous safe handling practices is paramount to mitigating the risks associated with this compound.

General Handling Workflow

Caption: General workflow for safely handling this compound.

Step-by-Step Experimental Protocol:

-

Preparation:

-

Thoroughly review the experimental procedure and the safety information for all reagents. Given the lack of a specific SDS for this compound, review the SDS for Methyl 3-bromopropionate and safety literature for bromoalkynes.[2][3][4]

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood has a current inspection sticker and is functioning correctly.

-

-

Handling and Use:

-

Conduct all manipulations of this compound within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep the compound away from heat, sparks, and open flames.[2][3]

-

Use non-sparking tools and equipment.

-

When transferring the liquid, use a syringe or cannula to minimize exposure to air and prevent splashes.

-

-

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

-

Store away from incompatible materials, particularly bases, oxidizing agents, reducing agents, and metals known to form acetylides (e.g., copper, silver, mercury).[3][5]

-

The storage area should be clearly labeled with the identity of the compound and appropriate hazard warnings.

-

-

Waste Disposal:

-

All waste containing this compound should be collected in a designated, labeled container for halogenated organic waste.

-

Do not dispose of this chemical down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Flowchart

Caption: Emergency response procedures for this compound.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Call for Vigilance

References

An In-depth Technical Guide on the Material Safety of Methyl 3-Bromopropionate

Introduction: This guide provides a detailed overview of the material safety data for Methyl 3-bromopropionate (CAS No. 3395-91-3), a chemical commonly used in laboratory synthesis.[1] While the initial topic specified methyl 3-bromopropiolate, the available safety and technical data predominantly correspond to methyl 3-bromopropionate. This document is intended for researchers, scientists, and professionals in drug development who handle this substance, and it summarizes critical safety information, physical and chemical properties, and hazard management protocols.

Hazard Identification and Classification

Methyl 3-bromopropionate is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4[1]

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific target organ toxicity (single exposure): Category 3 (Target Organ: Respiratory system)[1][2]

-

Flammable liquids: Category 4[1]

Signal Word: Warning[1]

Hazard Statements:

-

H335: May cause respiratory irritation[2]

The following diagram illustrates the logical flow of hazard communication for this substance, from identification to response.

Physical and Chemical Properties

The physical and chemical data for Methyl 3-bromopropionate are summarized below. This information is critical for designing safe experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₂ | [3][6][7] |

| Molecular Weight | 167.00 g/mol | [3] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][6] |

| Odor | Odorless | [1] |

| Boiling Point | 64 - 66 °C @ 18 mmHg | [6][8] |

| Density | 1.53 g/mL at 25 °C | [6][8] |

| Flash Point | 75 °C (167 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.458 | [6][8] |

| Water Solubility | Immiscible | [6] |

Toxicological Information

Toxicological data is essential for assessing the health risks associated with exposure. The primary acute toxicity concern is ingestion.

| Parameter | Value | Species | Remarks | Source(s) |

| LD50 Oral | 1600 mg/kg | Rat | Behavioral effects observed include somnolence and ataxia.[2] | [2] |

Handling, Storage, and Exposure Controls

Proper handling and storage procedures are mandatory to minimize risk to personnel and facilities.

Engineering Controls:

-

Use only outdoors or in a well-ventilated area.[1]

-

Ensure eyewash stations and safety showers are close to the workstation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with EN166 or OSHA's 29 CFR 1910.133).[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[1]

Handling and Storage: The logical relationship between handling precautions, incompatible materials, and storage conditions is depicted in the diagram below.

Experimental Protocols: Acute Toxicity Assessment